molecular formula C14H20N2O2 B257275 N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide

N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide

Cat. No. B257275
M. Wt: 248.32 g/mol
InChI Key: HOEKXRHUWSWGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPPAM is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. NPPAM has been shown to have potential applications in scientific research, particularly in the areas of neuroscience and drug discovery.

Mechanism of Action

NPPAM works by binding to the TRPV1 and TRPA1 channels, which are located on the cell membrane of sensory neurons. This binding causes a conformational change in the channel, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling events, ultimately leading to the modulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that NPPAM has a potent analgesic effect in animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis. In addition, NPPAM has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using NPPAM in lab experiments is its potency and specificity. It has been shown to have a high affinity for the TRPV1 and TRPA1 channels, making it a useful tool for studying these channels. However, one limitation is that NPPAM is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on NPPAM. One area of interest is the development of new pain medications based on the structure of NPPAM. Another area of interest is the study of the role of TRPV1 and TRPA1 channels in other physiological processes, such as thermoregulation and taste perception. Additionally, there is potential for the development of new imaging techniques based on the binding of NPPAM to these channels.
In conclusion, N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide is a synthetic compound that has been studied for its potential use in scientific research, particularly in the areas of neuroscience and drug discovery. Its mechanism of action involves the modulation of ion channels in the brain, leading to the modulation of pain and inflammation. While there are limitations to its use in lab experiments, there are several potential future directions for research on NPPAM.

Synthesis Methods

The synthesis of NPPAM involves the reaction of phenylacetic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

NPPAM has been studied for its potential use as a tool compound in neuroscience research. It has been shown to modulate the activity of certain ion channels in the brain, particularly the TRPV1 and TRPA1 channels. These channels are involved in pain sensation and inflammation, making NPPAM a potential candidate for the development of new pain medications.

properties

Product Name

N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenylacetamide

InChI

InChI=1S/C14H20N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17)

InChI Key

HOEKXRHUWSWGTR-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)CC2=CC=CC=C2

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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